molecular formula C15H18Cl2N2O2 B1262332 (S,S)-fenoxanil

(S,S)-fenoxanil

Cat. No. B1262332
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-ZUZCIYMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-fenoxanil is the stereoisomer of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide obtained by formal condensation of the carboxy group of (S)-2-(2,4-dichlorophenoxy)propanoic acid with the amino group of (S)-2-amino-2,3-dimethylbutanenitrile. It is an enantiomer of a (R,R)-fenoxanil.

Scientific Research Applications

Electrochemical Detection and Environmental Analysis

A highly sensitive voltammetric method was developed for determining low concentrations of fenoxanil using square wave voltammetry and square wave adsorptive stripping voltammetry on a renewable silver amalgam film electrode. This method enables trace level determination of fenoxanil in environmental samples like river water and rice, showcasing its potential for environmental monitoring and ensuring agricultural product safety (Brycht et al., 2015).

Residue Decline in Agricultural Settings

Research conducted in Zhejiang and Fujian Provinces investigated the residue decline of fenoxanil in paddy plants, field water, and soil. This study provided crucial data on the safety and regulatory use of fenoxanil in paddy fields, contributing to safer agricultural practices and food production (Zhu Guonian, 2010).

Analytical Method Development for Agricultural Products

A study aimed to develop residue analysis methods for fenoxanil in various agricultural products using GC-NPD and GC/MS. This research facilitates the monitoring and control of fenoxanil residues in food, ensuring compliance with safety standards and protecting consumer health (Gyeong-Ha Kim et al., 2015).

Nanoparticle Delivery Systems in Agriculture

Mesoporous silica nanoparticles (MSNs) loaded with fenoxanil were studied for their uptake and distribution in rice plants. This research highlights the potential of using nanocarriers to improve the efficacy and reduce the environmental impact of pesticide use in agriculture (Feng Zhu et al., 2018).

Pesticide Distribution and Risk Assessment in Rice Paddies

A study on the distribution behaviors of fenoxanil in rice paddy environments assessed the ecological risk associated with its application. This research is essential for understanding the environmental impact of fenoxanil and ensuring ecological safety in rice cultivation (Yan Fu et al., 2016).

properties

Product Name

(S,S)-fenoxanil

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)/t10-,15+/m0/s1

InChI Key

IUOKJNROJISWRO-ZUZCIYMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@](C)(C#N)C(C)C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-fenoxanil
Reactant of Route 2
Reactant of Route 2
(S,S)-fenoxanil
Reactant of Route 3
Reactant of Route 3
(S,S)-fenoxanil
Reactant of Route 4
Reactant of Route 4
(S,S)-fenoxanil
Reactant of Route 5
Reactant of Route 5
(S,S)-fenoxanil
Reactant of Route 6
(S,S)-fenoxanil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.